KOdiA-PC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

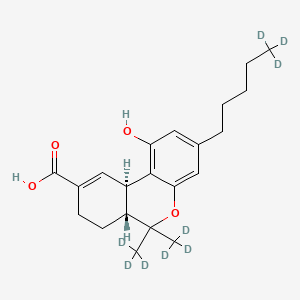

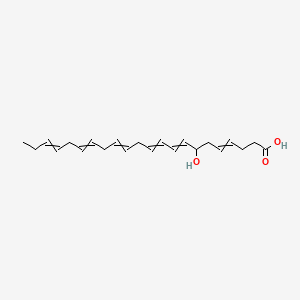

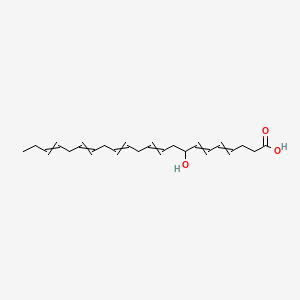

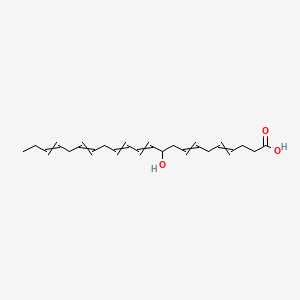

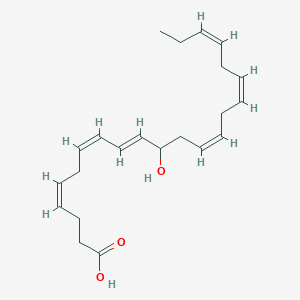

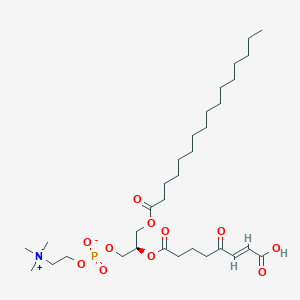

KOdiA-PC, also known as 1-(Palmitoyl)-2-(5-keto-6-octene-dioyl)phosphatidylcholine, is one of the most potent CD36 ligands of the oxidized low-density lipoprotein (oxLDL) species . It is identified as a phosphatidylcholine species containing fragmented oxidized short-chain fatty acid residues at the sn-2 position .

Synthesis Analysis

KOdiA-PC is synthesized from oxLDL particles, which contain low molecular weight species that are cytotoxic and proatherogenic . It is one of the phosphatidylcholine species that were recently isolated and purified from oxLDL .Molecular Structure Analysis

The molecular structure of KOdiA-PC is complex. It is a phosphatidylcholine species containing fragmented oxidized short-chain fatty acid residues at the sn-2 position .Chemical Reactions Analysis

KOdiA-PC is one of the most potent CD36 ligands of the oxLDL species . It confers CD36 scavenger receptor binding affinity to LDL at a frequency of only 2 to 3 KOdiA-PC molecules/LDL particle .Physical And Chemical Properties Analysis

KOdiA-PC has a molecular weight of 664.00 and a formula of C32H58NO11P . It appears as a liquid and is colorless to light yellow .Scientific Research Applications

Role in Aging-Related Lung Injury and Endothelial Dysfunction

KOdiA-PC is a type of truncated oxidized phospholipid (Tr-OxPL) that increases in blood circulation with aging . It has been found to play a significant role in the severity of vascular dysfunction and bacterial lung injury in aging groups . Specifically, KOdiA-PC was found to exacerbate lung inflammation caused by heat-killed Staphylococcus aureus (HKSA) in both young and old mice . This suggests that KOdiA-PC could be a key player in aging-related lung injuries and endothelial dysfunction .

Interaction with CD36 Receptor

KOdiA-PC is one of the most potent CD36 ligands among the oxidized low-density lipoprotein (oxLDL) species . It confers CD36 scavenger receptor binding affinity to LDL at a frequency of only 2 to 3 KOdiA-PC molecules/LDL particle . This interaction is believed to be one of the more important structural determinants of oxLDL .

Potential Therapeutic Target for Pneumonia

The peptide L37pA, which targets the CD36 receptor, was found to attenuate Tr-OxPL-induced endothelial cell permeability in young and old mice and ameliorate KOdiA-PC-induced vascular leak and lung inflammation in vivo . This suggests that inhibiting CD36 could be a promising therapeutic approach for improving pneumonia outcomes in the aging population .

Role in Atherosclerosis

Oxidized low-density lipoprotein (oxLDL) particles, which contain KOdiA-PC, are known to be cytotoxic and pro-atherogenic . These substances were recently isolated and purified from oxLDL, and identified as phosphatidylcholine species containing a fragmented, oxidized short-chain fatty acid remnant at the sn-2 position . This suggests that KOdiA-PC may play a significant role in the development of atherosclerosis .

Interaction with Carcinoma-Associated Fibroblasts

KOdiA-PC is known to serve as a high-affinity ligand for carcinoma-associated fibroblasts in the tumor microenvironment . This suggests that KOdiA-PC could play a role in tumor progression and could potentially be a target for cancer therapy .

Role in Macrophage Foam Cell Formation

KOdiA-PC is enriched in atherosclerotic lesions and promotes macrophage foam cell formation via the scavenger receptor CD36 . This suggests that KOdiA-PC could be a key player in the development of atherosclerosis .

Mechanism of Action

Target of Action

KOdiA-PC, or 1-Palmitoyl-2-(5-keto-6-octene-dioyl)phosphatidylcholine, is an oxidized phosphatidylcholine that primarily targets the CD36 scavenger receptor . CD36 is a cell-surface receptor that recognizes various substances, including oxidized low-density lipoprotein (oxLDL) particles . KOdiA-PC confers CD36 binding affinity to LDL at a frequency of only 2 to 3 KOdiA-PC molecules per LDL particle . This interaction is believed to be one of the more important structural determinants of oxLDL .

Mode of Action

KOdiA-PC interacts with its primary target, the CD36 receptor, by binding to it. This binding interrupts the binding of lipopolysaccharide (LPS) to MD2, a co-receptor of Toll-like receptor 4 (TLR4) . By preventing the activation of TLR4-signaling components, including ERK, JNK, p38, NF-κB, and IRF3, KOdiA-PC leads to a decrease in the expression of TNF-α, IFN-β, and COX-2 .

Biochemical Pathways

KOdiA-PC affects the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a pattern recognition receptor that responds to both invading and resident microbes by recognizing microbe-associated molecular patterns and initiating innate and adaptive immune reactions . The interruption of LPS binding to MD2 by KOdiA-PC prevents the activation of TLR4, thereby inhibiting the downstream signaling pathway .

Result of Action

The interaction of KOdiA-PC with the CD36 receptor and its subsequent interruption of LPS binding to MD2 results in a decrease in the expression of TNF-α, IFN-β, and COX-2 . This leads to a suppression of LPS-induced macrophage migration . Therefore, KOdiA-PC can modulate TLR4 activation by regulating ligand-receptor interaction .

Future Directions

There is increasing evidence that oxidized phospholipids like KOdiA-PC play an important role in atherosclerosis . Future research will likely focus on understanding the role of KOdiA-PC and other oxidized phospholipids in atherosclerosis and exploring therapeutic interventions that can inhibit their interaction with vessel wall cells .

properties

IUPAC Name |

[(2R)-2-[(E)-7-carboxy-5-oxohept-6-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H58NO11P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-31(37)41-26-29(27-43-45(39,40)42-25-24-33(2,3)4)44-32(38)21-18-19-28(34)22-23-30(35)36/h22-23,29H,5-21,24-27H2,1-4H3,(H-,35,36,39,40)/b23-22+/t29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZXEQJZQAVYCZ-NLMPBQEBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H58NO11P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is 1-(palmitoyl)-2-(5-keto-6-octenedioyl)phosphatidylcholine (KOdiA-PC) and what is its known biological activity?

A1: 1-(palmitoyl)-2-(5-keto-6-octenedioyl)phosphatidylcholine (KOdiA-PC) is an oxidized phospholipid species. It acts as a ligand for the Cluster of Differentiation 36 (CD36) receptor, a scavenger receptor involved in various cellular processes such as lipid transport and inflammation. Research suggests that KOdiA-PC plays a role in endothelial dysfunction and lung inflammation, particularly in the context of aging and bacterial infection . Additionally, KOdiA-PC has demonstrated an inhibitory effect on lipopolysaccharide (LPS)-induced interleukin-8 (IL-8) production in endothelial cells, potentially by activating neutral sphingomyelinase and altering caveolin distribution . Mice have also been shown to consciously perceive and avoid ingesting fluids containing KOdiA-PC, suggesting a potential role in chemosensory detection .

Q2: How does KOdiA-PC interact with its target, CD36?

A2: While the exact mechanism remains under investigation, studies indicate a direct interaction between KOdiA-PC and the amino acid sequence 150-168 of the CD36 receptor (CD36150-168) [3],[4]. This interaction was demonstrated using non-denaturing polyacrylamide gel electrophoresis, where the presence of KOdiA-PC altered the banding pattern of a GST-CD36150-168 fusion protein, indicating complex formation [3],[4].

Q3: What are the downstream effects of KOdiA-PC binding to CD36?

A3: Binding of KOdiA-PC to CD36 can activate various downstream signaling pathways, leading to:

- Endothelial Dysfunction: KOdiA-PC can induce endothelial cell barrier disruption, increase permeability, and promote inflammatory activation in lung endothelial cells, potentially through the NF-κB and Src kinase pathways .

- Lung Inflammation: In mouse models, KOdiA-PC exacerbates lung inflammation caused by bacterial infection, leading to increased vascular leak and inflammatory cell accumulation .

- Sphingomyelinase Activation: KOdiA-PC can activate neutral sphingomyelinase in human aortic endothelial cells, increasing ceramide levels and potentially contributing to the inhibition of LPS-induced IL-8 synthesis .

Q4: Are there any potential therapeutic approaches targeting the KOdiA-PC - CD36 axis?

A4: Yes, research suggests that inhibiting the interaction between KOdiA-PC and CD36 could have therapeutic potential, particularly for lung injury and inflammation:

- CD36 Inhibitory Peptides: The amphipathic helical peptide L37pA, which targets human CD36, has been shown to protect against KOdiA-PC-induced lung vascular endothelial dysfunction and inflammation in both in vitro and in vivo models .

- CD36 Knockout: Mice lacking CD36 demonstrate increased resistance to KOdiA-PC-induced lung injury, further supporting the role of CD36 in mediating the detrimental effects of KOdiA-PC [2], [6].

Q5: Can KOdiA-PC be used for drug delivery?

A5: Research suggests that KOdiA-PC can be utilized to target drugs to macrophages. For instance, KOdiA-PC has been incorporated into rapamycin-loaded polymeric nanoparticles, leading to the efficient targeting and uptake of the drug by macrophages in vitro . This approach shows promise for enhancing drug delivery to macrophages, which play a crucial role in atherosclerosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.